molecular formula C23H29FN4O2 B4011090 N'-(4-ethylphenyl)-N-[2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethyl]oxamide

N'-(4-ethylphenyl)-N-[2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethyl]oxamide

Cat. No.: B4011090
M. Wt: 412.5 g/mol
InChI Key: LGRWLGFJICURTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4-ethylphenyl)-N-[2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethyl]oxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethylphenyl)-N-[2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethyl]oxamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorobenzyl chloride with piperazine to form 1-(2-fluorobenzyl)piperazine.

    Alkylation: The next step is the alkylation of 1-(2-fluorobenzyl)piperazine with 2-bromoethylamine to yield N-[2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethyl]amine.

    Amidation: Finally, the amidation reaction between N-[2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethyl]amine and 4-ethylbenzoyl chloride produces N’-(4-ethylphenyl)-N-[2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethyl]oxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethylphenyl)-N-[2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N’-(4-ethylphenyl)-N-[2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethyl]oxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: Research focuses on its interaction with various receptors and its potential as a drug candidate.

    Industrial Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N’-(4-ethylphenyl)-N-[2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethyl]oxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-methylphenyl)-N-[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethyl]oxamide
  • N’-(4-ethylphenyl)-N-[2-[4-[(2-bromophenyl)methyl]piperazin-1-yl]ethyl]oxamide

Uniqueness

N’-(4-ethylphenyl)-N-[2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethyl]oxamide is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability.

Properties

IUPAC Name

N'-(4-ethylphenyl)-N-[2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN4O2/c1-2-18-7-9-20(10-8-18)26-23(30)22(29)25-11-12-27-13-15-28(16-14-27)17-19-5-3-4-6-21(19)24/h3-10H,2,11-17H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRWLGFJICURTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-ethylphenyl)-N-[2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethyl]oxamide
Reactant of Route 2
Reactant of Route 2
N'-(4-ethylphenyl)-N-[2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethyl]oxamide
Reactant of Route 3
N'-(4-ethylphenyl)-N-[2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethyl]oxamide
Reactant of Route 4
Reactant of Route 4
N'-(4-ethylphenyl)-N-[2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethyl]oxamide
Reactant of Route 5
Reactant of Route 5
N'-(4-ethylphenyl)-N-[2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethyl]oxamide
Reactant of Route 6
N'-(4-ethylphenyl)-N-[2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethyl]oxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.